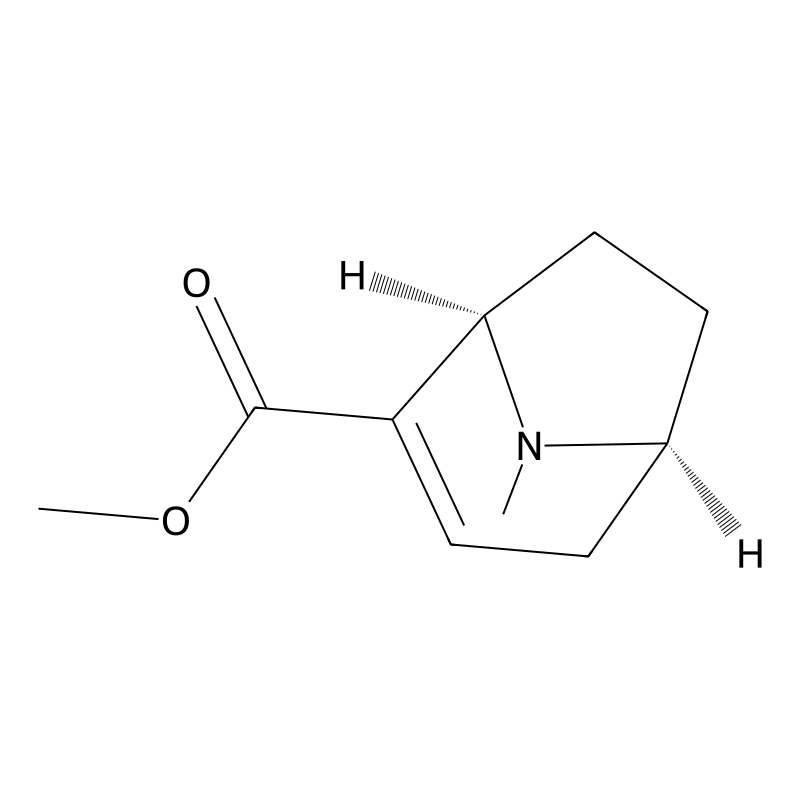

Methylecgonidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Crack Cocaine Use:

Methylecgonidine is a unique byproduct formed when crack cocaine is smoked. Unlike powder cocaine, which doesn't create this specific metabolite, methylecgonidine's presence in biological samples indicates recent crack cocaine use. Additionally, its short half-life (18-21 minutes) allows researchers to estimate the timing of the last use by measuring the relative concentrations of methylecgonidine and its metabolite, ecgonidine. Source: Wikipedia - Methylecgonidine:

Synthesis of Phenyltropane Analogues:

Methylecgonidine serves as a starting material for the synthesis of various phenyltropane analogues in research settings. These analogues, including Troparil, Lometopane, and CFT, are structurally similar to cocaine and hold potential for developing new medications or understanding the pharmacological effects of cocaine. Source: Chemeurope - Methylecgonidine:

Research into Toxicity:

While not the focus of this response, it's important to acknowledge ongoing research on methylecgonidine's potential independent toxicity. Studies suggest it might be more harmful to specific organs (heart, lungs, liver) compared to other cocaine byproducts. This research is crucial for understanding the full spectrum of health consequences associated with crack cocaine use. Source: National Institute on Drug Abuse - Cocaine:

Methylecgonidine, also known as anhydromethylecgonine or anhydroecgonine methyl ester, is a chemical compound derived from cocaine and ecgonine. It is primarily recognized as a pyrolysis product formed when crack cocaine is smoked, making it a significant biomarker for identifying crack cocaine use as opposed to powder cocaine, which does not produce this metabolite. Methylecgonidine has a short half-life of approximately 18 to 21 minutes, after which it is metabolized into ecgonidine. This rapid metabolism allows for the estimation of recent crack cocaine use based on the relative concentrations of methylecgonidine and ecgonidine in biological samples .

- Unlike cocaine, which primarily acts as a stimulant by blocking dopamine reuptake, methylecgonidine exhibits a different mechanism [].

- Studies suggest it acts as a partial agonist at muscarinic M1 and M3 receptors, a type of receptor involved in various physiological functions.

- This interaction might contribute to some of the toxic effects of methylecgonidine on the heart, lungs, and liver observed in research.

- Methylecgonidine is considered more toxic than other cocaine byproducts.

- Its partial agonist effect on muscarinic receptors might lead to cellular damage and cell death through mechanisms like DNA fragmentation and apoptosis (programmed cell death).

- Due to its potential for harm, handling methylecgonidine in research settings should follow appropriate safety protocols.

- Synthesis from Cocaine:

- Hydrolysis of cocaine leads to ecgonidine, followed by methylation to yield methylecgonidine.

- Alternative Synthesis:

- Pyrolysis:

Methylecgonidine exhibits significant biological activity, particularly in relation to muscarinic receptors. It acts as a partial agonist at M1 and M3 muscarinic receptors, which can lead to various physiological effects such as DNA fragmentation and neuronal apoptosis. In vivo studies have demonstrated that methylecgonidine can induce cardiovascular effects including hypotension and tachycardia when administered intravenously. This activity suggests that methylecgonidine may contribute to the adverse health effects associated with crack cocaine use, particularly on the heart and lungs .

- From Cocaine:

- Cocaine undergoes hydrolysis/dehydration followed by esterification with methanol.

- Cycloheptatriene Method:

- Reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine and sodium hydroxide, followed by treatment with methanol and sulfuric acid.

- Tandem Cyclopropanation:

Methylecgonidine serves multiple roles in scientific research:

- Biomarker for Crack Cocaine Use: Its presence in biological fluids is used to differentiate between smoking crack cocaine and other forms of cocaine administration.

- Research in Drug Development: It is utilized in the synthesis of phenyltropane analogues such as Troparil and Lometopane, which are studied for their potential therapeutic effects .

- Toxicological Studies: Due to its harmful effects on various organs, it is studied for its toxicological implications in users of crack cocaine .

Research indicates that methylecgonidine interacts with various biological systems:

- Muscarinic Receptors: It shows significant interaction with M1 and M3 muscarinic receptors leading to cardiovascular changes.

- Drug Interactions: Methylecgonidine may have increased adverse effects when combined with certain medications like tranylcypromine, indicating potential drug-drug interactions that could exacerbate toxicity .

Methylecgonidine shares structural and functional similarities with several other compounds derived from tropane alkaloids. Here are some notable comparisons:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Cocaine | Parent compound | Strong stimulant properties |

| Ecgonidine | Direct metabolite | Longer half-life than methylecgonidine |

| Anhydroecgonine | Related precursor | Intermediate in cocaine metabolism |

| Tropacocaine | Structural analog | Less potent than cocaine |

| Phenyltropane analogues | Derived from methylecgonidine | Potential therapeutic applications |

Each of these compounds has unique characteristics that differentiate them from methylecgonidine, particularly in terms of their pharmacological effects and metabolic pathways.

Pyrolytic formation represents the most direct route for methylecgonidine synthesis, occurring naturally when cocaine base undergoes thermal decomposition [1]. The pyrolysis process begins at temperatures around 170°C, with cocaine base having a melting point of 98°C and exhibiting suitable vapor pressure for cocaine delivery above 160°C [4]. During crack cocaine smoking, which typically occurs at approximately 260°C, methylecgonidine forms as the primary pyrolysis product alongside benzoic acid [1] [24].

The thermal elimination mechanism operates through a temperature-dependent process where only trans-elimination occurs in the temperature range of 200-500°C, leading specifically to methylecgonidine formation [24]. This trans-elimination follows a postulated two-step mechanism consisting of a 1,7-hydrogen shift followed by a 1,5-hydrogen shift [24]. Above approximately 500°C, a secondary cis-elimination mechanism emerges, yielding methylisoecgonidine, with the cis-elimination predominating at 600°C [24].

Experimental studies using simulated inhalation tests of 30 milligrams of crack per pipe at different flow rates demonstrated that at 10 liters per minute, 21.3% of cocaine and 1.33 ± 0.25% of methylecgonidine were recovered on filters [4]. Higher flow rates at 15 liters per minute produced greater distribution with smaller particulates [4]. The methylecgonidine showed elevated vapor pressure above cocaine and demonstrated a two-stage dispersal pattern: a fast stage similar to cocaine and a slower stage with slightly larger particles that persist longer in the environment [4].

| Parameter | Temperature Range (°C) | Product Distribution | Mechanism |

|---|---|---|---|

| Primary Formation | 200-500 | Methylecgonidine (major) | Trans-elimination |

| Secondary Formation | >500 | Methylisoecgonidine | Cis-elimination |

| Optimum Smoking | ~260 | Methylecgonidine + Benzoic acid | Thermal decomposition |

Non-Pyrolytic Synthesis Strategies

Hydrolysis-Dehydration-Esterification Sequences

Non-pyrolytic synthesis of methylecgonidine can be achieved through systematic hydrolysis-dehydration-esterification sequences starting from cocaine [1] [5]. The process begins with cocaine hydrolysis using hydrochloric acid to yield ecgonidine (anhydroecgonine), followed by methylation to produce methylecgonidine [5]. This approach provides controlled synthesis conditions that avoid the variable nature of pyrolytic formation [1].

The hydrolysis step involves treatment of cocaine or ecgonine with hydrochloric acid under controlled conditions, yielding ecgonidine as an intermediate [5]. The subsequent esterification employs methanol in combination with sulfuric acid to achieve methylation of the carboxylic acid functionality [5]. This two-step reaction sequence offers advantages in terms of yield control and product purity compared to thermal methods [5].

Alternative synthetic routes utilize 2,4,6-cycloheptatriene-7-carboxylic acid as a starting material, reacting with methylamine and sodium hydroxide, followed by treatment with methanol and sulfuric acid [5]. This approach, based on modifications of established patent methodologies, provides access to methylecgonidine without requiring cocaine as a precursor [1].

| Synthesis Step | Reagents | Conditions | Yield Range (%) |

|---|---|---|---|

| Hydrolysis | Cocaine + HCl | Acidic conditions | 60-70 |

| Methylation | Ecgonidine + CH₃OH/H₂SO₄ | Esterification | 40-50 |

| Alternative Route | Cycloheptatriene + Methylamine | Base-catalyzed | Variable |

Cyclopropanation/Cope Rearrangement Approaches

Advanced synthetic strategies employ tandem cyclopropanation/Cope rearrangement sequences to construct the methylecgonidine framework [15]. Davies and colleagues developed a method utilizing methyldiazobutenoate in reaction with five equivalents of N-((2-(trimethylsilyl)ethoxy)carbonyl)pyrrole in the presence of rhodium(II) hexanoate/hexane [15]. This approach yielded the desired azabicyclic system in 62% yield [15].

The cyclopropanation/Cope rearrangement methodology proceeds through formation of vinylcarbenoid intermediates that undergo controlled rearrangement to establish the tropane skeleton [9] [14]. The reaction demonstrates exceptional levels of asymmetric induction when employing chiral rhodium catalysts, with products formed in greater than 98% diastereomeric excess and 96% enantiomeric excess [9].

Following the initial cyclopropanation/rearrangement sequence, the unsubstituted double bond undergoes selective reduction using Wilkinson catalyst to provide N-protected anhydroecgonine methyl ester [15]. Subsequent deprotection of the bridging nitrogen with tetrabutylammonium fluoride and reductive methylation with formaldehyde and sodium cyanoborohydride yields racemic methylecgonidine in good overall yield [15].

The mechanistic pathway involves formation of vinyldiazoacetate intermediates that react through either direct cyclopropanation or combined carbon-hydrogen activation/Cope rearrangement processes [9]. Temperature and catalyst selection influence the reaction pathway, with higher temperatures favoring the combined mechanism that produces methylecgonidine precursors [9].

| Reaction Component | Reagent/Catalyst | Equivalents | Selectivity (%) |

|---|---|---|---|

| Diazo component | Methyldiazobutenoate | 1.0 | - |

| Trapping agent | N-protected pyrrole | 5.0 | - |

| Catalyst | Rh₂(hexanoate)₄ | 0.01 | >98 de, 96% ee |

| Reduction | Wilkinson catalyst | 0.05 | Selective |

Industrial-Scale Production Methodologies

Industrial-scale production of methylecgonidine faces significant regulatory and technical challenges due to its classification as a controlled substance precursor in many jurisdictions [1]. However, research-scale production methodologies have been developed to support pharmaceutical research and analytical standard preparation .

Large-scale synthesis protocols typically employ the hydrolysis-dehydration-esterification sequence due to its reliability and scalability [10]. Temperature control becomes critical at industrial scales, with optimal pyrolysis conditions maintained at 180-200°C for thermal methods or ambient to 50°C for chemical synthesis routes [10]. Reaction vessels require appropriate venting systems when producing gaseous byproducts to prevent pressure buildup [20].

Catalyst optimization for industrial applications focuses on rhodium-based systems for cyclopropanation approaches, with dirhodium tetraprolinate demonstrating superior performance in terms of yield and stereoselectivity [9]. However, catalyst cost considerations limit widespread adoption of these methods for large-scale production [9].

Process monitoring employs gas chromatography-mass spectrometry with selected ion monitoring to ensure product quality and detect impurities [17]. Quality control parameters include assessment of stereochemical purity, residual catalyst content, and absence of degradation products [17].

| Production Parameter | Optimal Range | Monitoring Method | Critical Control Point |

|---|---|---|---|

| Temperature (Chemical) | 25-50°C | Thermocouple | Reaction control |

| Temperature (Thermal) | 180-200°C | Infrared | Product formation |

| Pressure | Atmospheric | Pressure gauge | Safety |

| Catalyst loading | 0.01-0.05 mol% | ICP-MS | Cost optimization |

Purification and Stability Considerations

Methylecgonidine purification requires specialized techniques due to its chemical instability and propensity for degradation [10] [18]. The compound demonstrates limited stability under ambient conditions, with 50% degradation occurring within 5 days at room temperature and 13 days at 4°C in human plasma [10]. This instability necessitates careful consideration of purification methods and storage conditions [10].

Gas chromatography represents the primary analytical and preparative separation technique for methylecgonidine [12] [17]. Capillary columns coated with 5% phenyl, 95% dimethylpolysiloxane provide optimal separation characteristics with symmetrical peak shapes across wide concentration ranges [28]. Temperature programming protocols typically employ initial temperatures of 150°C held for 1 minute, ramped to 220°C at 20°C per minute, held for 1 minute, then finally to 300°C at 10°C per minute [17].

Solid-phase extraction methods utilize copolymeric bonded phase columns for efficient extraction and purification [17]. These systems demonstrate capability for extracting both basic and amphiphilic compounds, allowing simultaneous purification of methylecgonidine and related metabolites [17]. Extraction yields of 89-99% are achievable using optimized protocols [12].

Chemical stability studies reveal that methylecgonidine undergoes degradation through two primary mechanisms: chemical hydrolysis at basic pH values above 5 and enzymatic hydrolysis by butyrylcholine esterase [10] [30]. Addition of esterase inhibitors such as sodium fluoride or echothiophate iodide significantly reduces hydrolysis rates [10] [18]. Storage at -80°C in the presence of sodium fluoride provides optimal stability, with samples remaining stable for up to one month [18].

Recrystallization procedures employ solvent systems selected based on polarity considerations [29]. For compounds with moderate polarity like methylecgonidine, dichloromethane-cyclohexane mixtures provide effective recrystallization media [29]. Alternative approaches utilize acetonitrile-water systems, where the compound dissolves in minimal acetonitrile followed by water addition as an antisolvent [29].

| Purification Method | Conditions | Recovery (%) | Purity Level |

|---|---|---|---|

| Gas Chromatography | 150-300°C gradient | 95-98 | >99% |

| Solid-phase extraction | pH 5.5 ± 0.5 | 89-99 | 95-98% |

| Recrystallization | DCM-cyclohexane | 80-90 | >95% |

| Storage (-80°C + NaF) | Frozen conditions | >95 | Stable 1 month |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant